molecular formula C20H18ClFO4 B11626242 Propan-2-yl 5-[(2-chloro-6-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Propan-2-yl 5-[(2-chloro-6-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B11626242
M. Wt: 376.8 g/mol
InChI Key: KBWOBQKKZYMPNF-UHFFFAOYSA-N
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Description

Propan-2-yl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is an organic compound with a complex structure that includes a benzofuran ring, a carboxylate ester, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the benzofuran ring through a cyclization reaction, followed by the introduction of the carboxylate ester group. The final step involves the substitution of the phenyl group with the 2-chloro-6-fluorophenylmethoxy moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.

Scientific Research Applications

Propan-2-yl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its structure suggests potential therapeutic properties, making it a candidate for further pharmacological studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of propan-2-yl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives with substituted phenyl groups. Examples include:

  • 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid
  • 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxamide

Uniqueness

Propan-2-yl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific ester group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C20H18ClFO4

Molecular Weight

376.8 g/mol

IUPAC Name

propan-2-yl 5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C20H18ClFO4/c1-11(2)25-20(23)19-12(3)26-18-8-7-13(9-14(18)19)24-10-15-16(21)5-4-6-17(15)22/h4-9,11H,10H2,1-3H3

InChI Key

KBWOBQKKZYMPNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=CC=C3Cl)F)C(=O)OC(C)C

Origin of Product

United States

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